2-(4-Benzylmorpholin-3-yl)acetic acid

CYP2A13 inhibition lung cancer chemoprevention enzymology

This 4-benzylmorpholine derivative features a 3‑position acetic acid moiety that delivers >9‑fold improved CYP2A13 binding (Kd 2.2 µM vs. >20 µM for parent). The free carboxylic acid enables flexible amide coupling or ester formation, making it an ideal building block for SAR campaigns targeting tobacco‑specific nitrosamine metabolism or calcineurin inhibition. Choose this scaffold for its proven selectivity profile and synthetic versatility.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 111949-91-8
Cat. No. B185047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylmorpholin-3-yl)acetic acid
CAS111949-91-8
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C13H17NO3/c15-13(16)8-12-10-17-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
InChIKeyXNBTWOQXDZJDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylmorpholin-3-yl)acetic acid (CAS 111949-91-8): Compound Profile and Procurement Context


2-(4-Benzylmorpholin-3-yl)acetic acid (CAS 111949-91-8) is a substituted morpholine derivative with a benzyl group at the 4-position and an acetic acid moiety at the 3-position of the morpholine ring . It is utilized as a chemical intermediate and a building block in medicinal chemistry and small-molecule screening initiatives. The compound is registered in authoritative databases including PubChem and ChemSpider, and has been screened for calcineurin inhibition as documented in the BindingDB repository [1].

Why 2-(4-Benzylmorpholin-3-yl)acetic acid Cannot Be Replaced by Unsubstituted Morpholine or Simple Morpholine Acetic Acid Analogs


The presence and exact positioning of the benzyl substituent on the morpholine ring are critical determinants of biological target engagement and selectivity. Literature evidence demonstrates that within the 4-benzylmorpholine scaffold class, modifications to substitution patterns—particularly at the benzyl ortho position—dramatically alter binding affinity and selectivity for the cytochrome P450 2A13 (CYP2A13) enzyme versus the highly homologous hepatic CYP2A6 isoform [1]. Consequently, generic substitution with simpler analogs lacking the benzyl group or possessing a different morpholine substitution pattern cannot be assumed to replicate the target binding profile, functional inhibition characteristics, or physicochemical parameters of 2-(4-benzylmorpholin-3-yl)acetic acid. The specific structural features of this compound confer a defined interaction profile that must be empirically verified in any given experimental system.

2-(4-Benzylmorpholin-3-yl)acetic acid: Quantitative Evidence for Scientific Selection vs. Closest Analogs


CYP2A13 Binding Affinity (Kd) of 2-(4-Benzylmorpholin-3-yl)acetic acid vs. Parent Scaffold

2-(4-Benzylmorpholin-3-yl)acetic acid was evaluated as one of 24 analogs of a 4-benzylmorpholine scaffold for binding to human cytochrome P450 2A13 (CYP2A13), a key enzyme in the bioactivation of tobacco procarcinogens. In direct comparison, the compound demonstrated a dissociation constant (Kd) of 2.2 µM for CYP2A13, whereas the unsubstituted parent 4-benzylmorpholine scaffold displayed a Kd of >20 µM, representing a greater than 9-fold improvement in binding affinity conferred by the 3-acetic acid substitution [1].

CYP2A13 inhibition lung cancer chemoprevention enzymology

Functional CYP2A13 Enzyme Inhibition (IC50) vs. Parent Scaffold

Functional inhibition of CYP2A13 enzymatic activity was assessed using 7-ethoxycoumarin O-deethylation as a substrate probe. 2-(4-Benzylmorpholin-3-yl)acetic acid exhibited a half-maximal inhibitory concentration (IC50) of 1.8 µM against CYP2A13. In contrast, the parent 4-benzylmorpholine scaffold showed no appreciable inhibition (IC50 >20 µM) under identical assay conditions [1].

enzyme inhibition functional assay CYP2A13

CYP2A13 vs. CYP2A6 Selectivity Profile

Selectivity for the pulmonary CYP2A13 isoform over the 94%-identical hepatic CYP2A6 isoform is a critical design parameter to avoid unwanted liver effects. For 2-(4-benzylmorpholin-3-yl)acetic acid, the binding affinity for CYP2A6 was Kd = 10 µM, while CYP2A13 binding was Kd = 2.2 µM, yielding a selectivity ratio of approximately 4.5-fold for CYP2A13 over CYP2A6 [1]. By contrast, optimized analogs with ortho-substitution on the benzyl ring achieved >25-fold selectivity, establishing that while the 3-acetic acid analog is improved over the parent scaffold, further structural modifications can substantially enhance selectivity [1].

isoform selectivity off-target liability CYP2A6

LogP and Lipophilicity Profile vs. Positional Isomer

Physicochemical descriptors are critical for anticipating membrane permeability and solubility characteristics. Calculated LogP for 2-(4-benzylmorpholin-3-yl)acetic acid is not directly reported in primary literature; however, the positional isomer 2-(4-benzylmorpholin-2-yl)acetic acid (CAS 146944-27-6) has a reported calculated LogP of -0.63 . This class-level inference suggests that morpholine acetic acid derivatives with benzyl substitution exhibit moderately negative LogP values, indicating hydrophilic character consistent with the carboxylic acid moiety.

physicochemical properties lipophilicity drug-likeness

2-(4-Benzylmorpholin-3-yl)acetic acid: Evidence-Supported Application Scenarios for Procurement Decision-Making


CYP2A13-Mediated Lung Cancer Chemoprevention Research

Researchers investigating the role of CYP2A13 in the metabolic activation of tobacco-specific nitrosamines such as NNK may utilize 2-(4-benzylmorpholin-3-yl)acetic acid as a tool compound. It exhibits a Kd of 2.2 µM and IC50 of 1.8 µM for CYP2A13, representing a >9-fold improvement over the parent 4-benzylmorpholine scaffold [1]. The modest ~4.5-fold selectivity for CYP2A13 over CYP2A6 makes it suitable for proof-of-concept studies where moderate selectivity is acceptable, but may not suffice for in vivo chemoprevention models requiring >25-fold selectivity [1].

Structure-Activity Relationship (SAR) Studies on 4-Benzylmorpholine Scaffolds

Medicinal chemists conducting SAR campaigns around the 4-benzylmorpholine core can use 2-(4-benzylmorpholin-3-yl)acetic acid as a key comparator to evaluate the impact of 3-position acetic acid substitution versus parent scaffold and ortho-substituted analogs. The quantitative differences in CYP2A13 binding (Kd: 2.2 µM vs. >20 µM for parent) and functional inhibition (IC50: 1.8 µM vs. >20 µM) provide clear benchmarks for assessing substitution effects [1].

Calcineurin Phosphatase Inhibition Screening

This compound has been evaluated in a calcineurin inhibition assay, as documented in the BindingDB repository (ChEMBL_42591) [1]. Researchers focused on immunomodulation or T-cell signaling pathways may select this compound as a starting point for calcineurin-focused screens, recognizing that assay documentation exists but quantitative comparative data for this target are limited relative to the CYP2A13 data presented above.

Chemical Intermediate for Synthesis of Chiral Morpholine Derivatives

The carboxylic acid moiety at the 3-position provides a synthetic handle for derivatization (e.g., esterification to methyl or ethyl esters), enabling the generation of compound libraries for medicinal chemistry campaigns. Derivatives such as (S)-ethyl 2-(4-benzylmorpholin-3-yl)acetate and (R)-methyl esters are documented synthetic intermediates [2][3]. Researchers requiring the free acid as a versatile building block for amide coupling or ester formation may select this compound over pre-derivatized esters when synthetic flexibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Benzylmorpholin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.